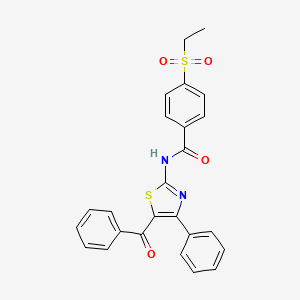

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide

Description

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a thiazole-based benzamide derivative characterized by a benzoyl-substituted thiazole core and a 4-(ethylsulfonyl)benzamide moiety.

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)-4-ethylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O4S2/c1-2-33(30,31)20-15-13-19(14-16-20)24(29)27-25-26-21(17-9-5-3-6-10-17)23(32-25)22(28)18-11-7-4-8-12-18/h3-16H,2H2,1H3,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIBFBQJGQVLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiazole ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole core.

Introduction of the benzoyl group: The thiazole intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the phenyl group: The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid and a palladium catalyst.

Formation of the benzamide: The final step involves the reaction of the intermediate with 4-(ethylsulfonyl)benzoic acid in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Thiazole Ring

The thiazole ring’s electron-rich nature allows for electrophilic substitution, particularly at the 5-position due to directing effects of the benzoyl and phenyl groups.

Nucleophilic Reactions at the Sulfonamide Group

The ethylsulfonyl group (-SO₂C₂H₅) participates in nucleophilic displacement reactions under basic conditions.

Reduction Reactions

Selective reduction of functional groups is feasible with appropriate agents.

Condensation and Cyclization Reactions

The benzoyl group facilitates condensation with nucleophiles like hydrazines or amines.

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including breast cancer cells. It activates specific signaling pathways associated with cell death, inhibiting cell proliferation and promoting apoptosis through the activation of caspase pathways .

- Anti-inflammatory Properties : Research has shown that this compound may modulate inflammatory responses by interacting with specific proteins involved in inflammatory pathways .

Biological Applications

The compound's ability to interact with enzymes and receptors makes it valuable for biological research:

- Biochemical Probes : Its unique structure allows it to serve as a biochemical probe to study enzyme interactions and cellular signaling pathways .

Material Science

In addition to its biological applications, this compound is being explored for its utility in developing advanced materials and chemical sensors due to its distinct chemical properties .

Anticancer Research

In vitro studies have demonstrated that this compound can effectively inhibit cancer cell growth. For example, a recent study showed that treatment with this compound led to a significant reduction in the viability of breast cancer cells, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: Inhibiting or activating their function.

Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Inducing apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core: The target compound’s thiazole core differs from triazines (Compounds 51–55) , triazoles (Compounds 7–15) , and imidazoles () . Thiazoles are sulfur-containing heterocycles known for metabolic stability, whereas triazines/triazoles offer nitrogen-rich scaffolds for hydrogen bonding.

Substituent Effects :

- The ethylsulfonyl group in the target compound contrasts with sulfamoyl (Compounds 51–55) and phenylsulfonyl (Compounds 10–15) groups. Sulfonyl groups enhance electrophilicity and binding to biological targets .

- Fluorine and trifluoromethyl substituents in analogs (e.g., Compound 51, 52) improve lipophilicity and bioavailability .

Synthesis: Triazine derivatives () require multi-step reactions with 33-hour reflux , while triazoles () involve tautomerization under basic conditions .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison

Key Observations:

Biological Activity

N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Its complex structure, featuring a thiazole ring, a benzamide moiety, and an ethylsulfonyl substituent, suggests significant potential for various biological activities, particularly in the fields of antimicrobial and anticancer research.

Structural Overview

The compound's molecular formula is , with a molecular weight of 476.6 g/mol. The structural characteristics that contribute to its biological activity include:

| Property | Value |

|---|---|

| Molecular Formula | C25H20N2O4S2 |

| Molecular Weight | 476.6 g/mol |

| CAS Number | 922697-87-8 |

The presence of the thiazole ring is particularly noteworthy as it is known for its role in various biological processes and interactions with molecular targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may inhibit or activate enzymes critical to metabolic pathways.

- Receptor Modulation : It could influence receptor activity, thereby altering cellular signaling.

- Cellular Process Disruption : The compound may affect DNA replication, protein synthesis, or cell division, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. In particular, this compound has shown potential against various bacterial strains. For instance:

- Efficacy Against Bacteria : Studies have demonstrated its activity against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like norfloxacin .

Anticancer Potential

Thiazole derivatives are also recognized for their anticancer properties. Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| Human glioblastoma U251 | <10 |

| Human melanoma WM793 | <10 |

These findings indicate that the compound could be a candidate for further development in cancer therapy due to its ability to induce apoptosis in cancer cells .

Case Studies and Research Findings

- Synthesis and Screening : A study focused on synthesizing various thiazole derivatives, including this compound, screened them for antibacterial and antifungal activities. The results indicated significant antimicrobial potential .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazole derivatives have revealed that specific substitutions on the thiazole ring enhance biological activity. For instance, electron-donating groups at strategic positions have been linked to increased cytotoxicity against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.